![molecular formula C8H13N3O2S B2596693 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole CAS No. 1692539-76-6](/img/structure/B2596693.png)
2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole
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Overview
Description
Boc-protected amines are a class of compounds where an amine group is protected by a tert-butyl carbamate (Boc) group . This protection is commonly used in the synthesis of multifunctional targets, including peptide synthesis .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .
Molecular Structure Analysis
The molecular structure of Boc-protected amines involves the amine group being protected by a Boc group . This results in a stable compound that is resistant to most nucleophiles and bases .
Chemical Reactions Analysis
Boc-protected amines can undergo various chemical reactions. For instance, they can be deprotected by mild acidolysis . The Boc group is stable towards most nucleophiles and bases .
Physical And Chemical Properties Analysis
Boc-protected amines have unique physical and chemical properties. For instance, they are stable towards most nucleophiles and bases .
Scientific Research Applications
Synthesis and Biological Activity
- 4-Methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized, showing potential as fungicide lead compounds. The derivatives displayed growth inhibition against various fungi, with some exhibiting wide-spectrum fungicide activity (Fan et al., 2010).
Structural Studies
- The structures of 2-amino-5-methyl-1,3,4-thiadiazole and its ethyl derivative were analyzed, revealing differences in their hydrogen-bonding networks and packing modes compared to unsubstituted 2-amino-1,3,4-thiadiazole (Lynch, 2001).
Antimicrobial Applications
- Various 1,3,4-thiadiazole derivatives have been synthesized and shown to possess antibacterial activities, particularly against B. subtilis, S. aureus, and E. coli. This highlights their potential in developing new antimicrobial agents (Zhang et al., 2010).
Corrosion Inhibition
- 2-Amino-5-mercapto-1,3,4-thiadiazole and 2-methyl-5-mercapto-1,3,4-thiadiazole were found to be efficient inhibitors of copper corrosion in neutral chloride environments, demonstrating their potential in materials science and engineering (Blajiev & Hubin, 2004).
Herbicidal Activities
- Novel 1,2,4-triazol-3(2H)-ones derived from 2-methyl-5-amido-1,3,4-thiadiazole exhibited herbicidal activity, suggesting their use in agriculture (Sao, 2015).
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed DNA protective ability against oxidative damage and strong antimicrobial activity, indicating their potential in medical applications (Gür et al., 2020).
Synthesis of Pharmaceutical Compounds
- The preparation of Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a component of cephem antibiotics, highlights the role of thiadiazole derivatives in pharmaceutical chemistry (Tatsuta et al., 1994).
Molecular Docking and DNA Gyrase B Inhibition
- Novel 2-amino-1, 3, 4-thiadiazole derivatives demonstrated potential as DNA gyrase B inhibitors, which is crucial in the development of antimicrobial drugs (Ramalakshmi et al., 2020).
Scaffold for Antimicrobial Agents
- 2-Amino-1,3,4-thiadiazole has been identified as a promising scaffold for antimicrobial agents, with many derivatives showing higher activity compared to standard drugs (Serban et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole is the amine functional group in various organic compounds . This compound is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films .
Mode of Action
This compound interacts with its targets through a process known as Boc-protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of bifunctional azobenzene glycoconjugates . This compound is a bifunctional cross-linker that can be used in the synthesis of these glycoconjugates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-5-10-11-6(14-5)9-7(12)13-8(2,3)4/h1-4H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXAVGKVIJBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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